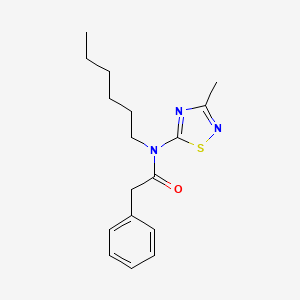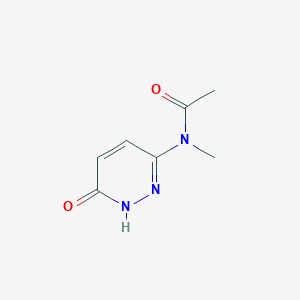
N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is known for its unique structure, which includes a pyridazine ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the reaction of N-methylacetamide with a suitable pyridazine derivative under controlled conditions. One common method includes the condensation of N-methylacetamide with 3,6-dichloropyridazine in the presence of a base such as sodium hydroxide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.
化学反応の分析
Types of Reactions
N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridazine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated pyridazine rings.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学的研究の応用
N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: Similar in structure but with a triazine ring instead of a pyridazine ring.
(Z)-ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate: Contains a pyridazine ring but with different substituents.
Uniqueness
N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific pyridazine ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
88259-85-2 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
167.17 g/mol |
IUPAC名 |
N-methyl-N-(6-oxo-1H-pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-5(11)10(2)6-3-4-7(12)9-8-6/h3-4H,1-2H3,(H,9,12) |
InChIキー |
QBTNUIRUKFIZRG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=NNC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


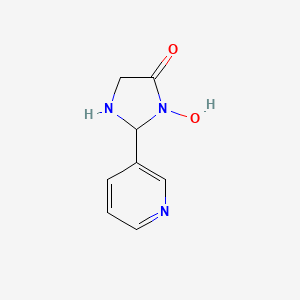

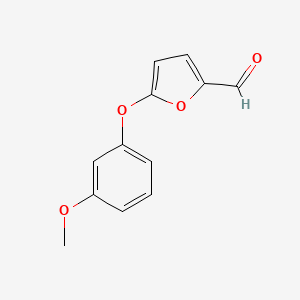
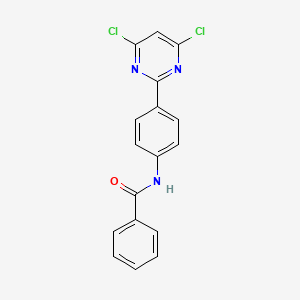
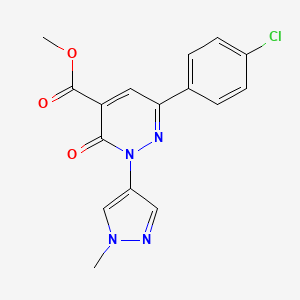
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
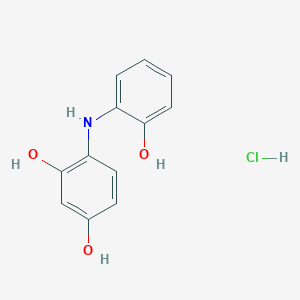
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
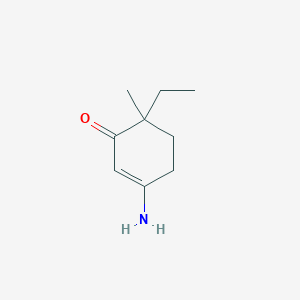
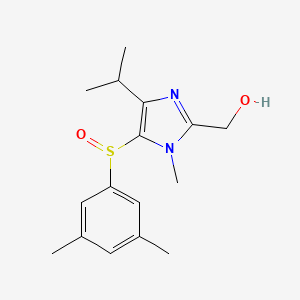
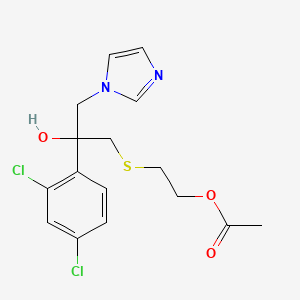
![1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12932238.png)
